
Ethyl nitrite
Overview
Description
Ethyl nitrite (C₂H₅ONO) is a volatile alkyl nitrite ester formed via the reaction of ethanol with nitrite (NO₂⁻) under acidic conditions. Its formation in vivo is well-documented, particularly in the stomach, where dietary ethanol interacts with salivary-derived nitrite to generate micromolar concentrations of this potent vasodilator . This compound relaxes smooth muscle tissue, as demonstrated by dose-dependent relaxation of rat femoral artery rings and gastric fundus strips . In systemic metabolism, it arises from the reaction of ethanol with peroxynitrite (ONOO⁻), a reactive nitrogen species generated from nitric oxide (NO) . Detection methods include gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction, confirming its presence in blood, brain, and liver tissues .
Preparation Methods
Ethyl nitrite can be synthesized through the reaction of ethanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of this compound without significant side reactions. The general reaction is as follows:
C2H5OH+HNO2→C2H5ONO+H2O
In industrial settings, this compound can be produced by passing ethanol vapor over a catalyst in the presence of nitrogen oxides. This method allows for continuous production and efficient separation of the product .
Chemical Reactions Analysis
Ethyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl nitrate.
Reduction: It can be reduced to ethanol and nitric oxide.
Substitution: This compound can react with other compounds to form oximes, such as in the reaction with butanone to form dimethylglyoxime.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medical Applications
1. Gastrointestinal Uses:
Ethyl nitrite has been studied for its potential as a gastrointestinal smooth muscle relaxant. It facilitates procedures such as the cannulation of the sphincter of Oddi by relaxing duodenal motility . This property makes it a candidate for therapeutic applications in gastrointestinal disorders.
2. Respiratory Conditions:
Research indicates that inhaled this compound may be effective in treating persistent pulmonary hypertension in infants. It works by forming S-nitrosothiols, which help maintain nitric oxide bioactivity—crucial for regulating tissue perfusion . Additionally, studies have shown that this compound can prevent hyperoxia-impaired alveolar development in newborn rats, suggesting its protective role in neonatal respiratory health .
3. Cough and Cold Remedies:
this compound has been used as an ingredient in cough syrups aimed at alleviating symptoms associated with colds and bronchitis. Its efficacy as a symptomatic treatment is noted, although regulatory concerns have limited its over-the-counter availability in some regions .
Chemical Research Applications
1. Reagent in Organic Chemistry:
this compound serves as a reagent in organic synthesis, particularly in the preparation of dimethylglyoxime from butanone. This reaction highlights its utility in producing important chemical compounds used across various industries .
2. N-Nitroso Compound Studies:
this compound is part of studies focusing on N-nitroso compounds, which are linked to carcinogenic risks. Research has examined the formation of these compounds when this compound interacts with tobacco smoke and ethanol, raising concerns about dietary intake and cancer risk .
Case Studies
Case Study 1: Inhaled this compound for Pulmonary Hypertension
A clinical study published in The Lancet explored the effects of inhaled this compound on infants with pulmonary hypertension. The results indicated significant improvements in oxygenation levels and reduced pulmonary vascular resistance, showcasing its potential as a therapeutic agent .
Case Study 2: this compound and Gastrointestinal Procedures
In a study examining the use of this compound during endoscopic procedures, it was found to effectively reduce discomfort by relaxing smooth muscle tissues in the gastrointestinal tract. This application could enhance patient comfort during diagnostic interventions .
Toxicological Considerations
While this compound has beneficial applications, it also poses health risks. The primary concern is its association with methemoglobinemia due to accidental inhalation or improper usage. Regulatory agencies have issued warnings regarding its use without proper medical supervision due to these risks .
Mechanism of Action
The primary mechanism of action of ethyl nitrite involves the release of nitric oxide (NO). Nitric oxide is a potent vasodilator, meaning it relaxes blood vessels and increases blood flow. This effect is mediated through the activation of guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation . exposure to high levels of this compound can lead to methemoglobinemia, where nitric oxide binds to hemoglobin, preventing it from carrying oxygen .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl Nitrites: Structural and Reactivity Differences
Alkyl nitrites share the general formula R-ONO, where R is an alkyl group. Key comparisons:
- Reactivity: this compound decomposes via first-order kinetics under pyrolysis, producing acetaldehyde (CH₃CHO) and nitric oxide (NO) . In contrast, tert-butyl nitrite (C₄H₉ONO) undergoes faster decomposition due to steric effects, yielding acetone and NO .
- Stability: this compound is less stable than nitroglycerine (C₃H₅N₃O₉), which releases NO gradually via enzymatic metabolism, making it a sustained vasodilator .
Nitrate Esters vs. Nitrite Esters
Nitrate esters (e.g., nitroglycerine) and nitrite esters (e.g., this compound) differ in NO-release mechanisms:
- This compound: Directly releases NO via homolytic cleavage or reaction with thiols .
- Nitroglycerine: Requires enzymatic reduction (e.g., mitochondrial aldehyde dehydrogenase) to release NO, leading to delayed vasodilation .
Allylic Nitro Compounds as Nitrite Donors
Allylic nitro compounds (e.g., 1-nitro-2-methylpropene) release nitrite (NO₂⁻) via nucleophilic substitution. Unlike this compound, their NO release is pH-dependent and slower, making them less potent vasodilators but more stable in storage .
Interaction with Pharmaceuticals
This compound reacts with antipyrin (a fever-reducing drug) to form toxic green-colored products, a reaction shared with amyl nitrite .
Physiological and Toxicological Profiles
Biological Activity
Ethyl nitrite (EtONO) is an organic compound that has garnered attention due to its biological activity, particularly as a potent vasodilator. This article delves into the mechanisms, physiological implications, and potential health effects associated with this compound, supported by data tables and findings from various studies.
This compound is primarily formed in the human stomach through the interaction of dietary nitrates and ethanol. When foods rich in nitrate (such as leafy greens) are consumed alongside alcoholic beverages, nitrite is generated from dietary nitrate in the acidic environment of the stomach. This nitrite can then react with ethanol to produce this compound, which subsequently releases nitric oxide (NO) at physiological pH. The release of NO is crucial as it mediates vasodilation and smooth muscle relaxation .
Key Reactions
- Formation : Ethanol + Nitrite → this compound + Water
- Vasodilation : this compound → Nitric Oxide (NO) + Other Products
Vasodilation
This compound acts as a powerful vasodilator. Studies have shown that it induces relaxation of smooth muscles in blood vessels, leading to decreased vascular resistance and increased blood flow. This effect is mediated through a cyclic guanosine monophosphate (cGMP)-dependent pathway .
Gastric Motility
The production of this compound in the stomach has implications for gastric motility. By releasing NO, it may enhance gastric smooth muscle relaxation, potentially influencing digestive processes .
Cardiovascular Health
The vasodilatory effects of this compound suggest potential therapeutic applications in cardiovascular diseases where improved blood flow is beneficial. However, excessive exposure to N-nitroso compounds, including this compound, has raised concerns regarding their carcinogenic potential due to their role in forming N-nitroso compounds linked to cancer .
Case Study 1: Gastric Production of this compound
A study conducted on human volunteers demonstrated that consumption of nitrate-rich foods along with alcohol resulted in significant production of this compound in the gastric lumen. The study used gas chromatography-mass spectrometry (GC-MS) to identify this compound levels post-consumption, confirming its formation and subsequent release of NO .
Study Parameter | Value |
---|---|
Nitrate Source | Lettuce |
Alcohol Source | Red Wine/Whisky |
This compound Concentration | MicroM concentrations |
Vasodilatory Response | cGMP-dependent relaxation |
Case Study 2: Inhaled this compound in Newborns
Another study explored the effects of inhaled this compound on newborn rats exposed to hyperoxia. The results indicated that inhaled this compound significantly reduced lung inflammation and improved oxygenation compared to controls. This suggests a protective role against oxidative stress in neonatal lungs .
Summary of Findings
- Vasodilatory Effects : this compound effectively induces vasodilation through NO release.
- Gastric Motility Influence : It may enhance gastric motility via smooth muscle relaxation.
- Health Risks : Potential carcinogenic risks associated with chronic exposure to N-nitroso compounds necessitate caution.
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of ethyl nitrite in complex matrices (e.g., environmental air or biological samples)?
- Methodological Answer : Use validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) with detection limits below 0.22 mg/kg for nitrite and 2.12 µg/kg for ethyl carbamate, as outlined in method validation protocols . Calibrate instruments using certified reference materials and account for matrix effects via spike-and-recovery experiments. Cross-validate results with alternative techniques (e.g., Fourier-transform infrared spectroscopy) to confirm specificity, especially when interferents like ethylene oxide or trans-2-butene are present .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (flash point: -31°F) and toxicity (LC50 inhalation in rats: 160 ppm/4 hr), store this compound in airtight, light-resistant containers under refrigeration. Use explosion-proof equipment and conduct reactions in fume hoods with continuous airflow monitoring. Implement emergency protocols for methemoglobinemia treatment (e.g., methylene blue administration) and nitric oxide scavenging assays to mitigate exposure risks .
Advanced Research Questions
Q. How do reaction mechanisms differ between nitrosation pathways of α-amino acids and this compound decomposition?
- Methodological Answer : Kinetic studies reveal that this compound decomposition involves NO⁺ and N₂O₃ as intermediates, with parallel intramolecular rearrangements. In contrast, α-amino acids like sarcosine undergo nitrosation via NO⁺ attack on carboxylate groups, followed by slow intramolecular steps. Use isotopic labeling (e.g., ¹⁵N-nitrite) and stopped-flow spectroscopy to differentiate rate-limiting steps and quantify isotope effects .
Q. What experimental strategies resolve contradictions in this compound’s role as an interferent in environmental EtO measurements?
- Methodological Answer : When this compound co-occurs with ethylene oxide (EtO), employ modified EPA analytical methods (e.g., chromatographic separation adjustments) to prevent false-positive EtO readings. Conduct controlled photodecomposition experiments (e.g., UV irradiation at 254 nm) to isolate this compound’s contribution and validate results via collaborative inter-laboratory studies .
Q. How does this compound compare to nitric oxide (NO) in therapeutic efficacy for mitigating hyperoxia-induced lung injury?
- Methodological Answer : In neonatal rat models, inhaled this compound (10 ppm) outperforms NO by enhancing S-nitrosothiol formation, reducing myeloperoxidase activity by 40%, and preserving alveolar development. Use comparative dose-response studies with biomarkers like cytokine-induced neutrophil chemoattractant-1 (CINC-1) to quantify anti-inflammatory effects .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s gas-phase decomposition kinetics under different NOx conditions?
- Methodological Answer : Apply pressure-dependent reaction models (e.g., Rice-Ramsperger-Kassel-Marcus theory) to account for NOx-mediated pathways. For example, NO suppresses acetaldehyde formation below 160°C but doubles methyl ethyl ketone yields at higher temperatures. Use sensitivity analysis to identify dominant pathways and validate simulations against experimental time-resolved FTIR data .
Q. What statistical frameworks are recommended for reconciling conflicting data on this compound’s environmental persistence?
- Methodological Answer : Use Bayesian hierarchical models to integrate lab-derived half-lives (e.g., 34.5 days for OH radical reactions) with field data on background NOx levels. Incorporate spatial-temporal covariates (e.g., temperature, humidity) and Monte Carlo simulations to quantify uncertainty in atmospheric lifetime estimates .
Q. Guidelines for Experimental Design
- Interference Checks : Always include negative controls (e.g., acid-scrubbed air samples) when analyzing this compound in environmental mixtures to isolate artifacts .
- Kinetic Studies : Use spherical reaction vessels to minimize surface-mediated side reactions during pyrolysis experiments .
- Ethical Compliance : Adhere to NIH guidelines for animal studies, including IACUC approval for neonatal rodent models .
Properties
IUPAC Name |
ethyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZWEECEMNQSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ONO, C2H5NO2 | |
Record name | ETHYL NITRITE, SOLUTION | |
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DSSTOX Substance ID |
DTXSID9046574 | |
Record name | Ethyl nitrite | |
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Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | Ethyl nitrite | |
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Record name | Ethyl nitrite | |
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Boiling Point |
63 °F at 760 mmHg (USCG, 1999), 17 °C | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Flash Point |
-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP) | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Solubility |
Slightly soluble in water; decomposes in water; miscible with alcohol, ether | |
Record name | ETHYL NITRITE | |
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Density |
0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Vapor Density |
2.6 | |
Record name | ETHYL NITRITE | |
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Vapor Pressure |
620.0 [mmHg] | |
Record name | Ethyl nitrite | |
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Mechanism of Action |
THE REACTIONS OF HUMAN HEMOGLOBIN WITH SODIUM NITRITE AND ETHYL NITRITE IN DEOXYGENATED MEDIA HAVE BEEN EXAMINED IN KINETIC DETAIL. ETHYL NITRITE REACTS WITH HEMOGLOBIN AT RATES THAT ARE AT LEAST 10 TIMES SLOWER THAN THOSE EXTRAPOLATED FOR NITROUS ACID, & HYDROLYSIS OF ALKYL NITRITE IS NOT COMPETITIVE WITH OXIDATION OF HEMOGLOBIN. THE EXPERIMENTAL RESULTS ARE INTERPRETED TO DESCRIBE ALKYL NITRITE, AND PRESUMABLY, NITROUS ACID ASSOCIATION WITH HEMOGLOBIN FOLLOWED BY RATE-LIMITED ELECTRON TRANSFER RESULTING IN NITRIC OXIDE AND ALKOXIDE (OR HYDROXIDE) PRODN. PROTON TRANSFER RESULTING IN ALC (OR WATER) FORMATION OCCURS SUBSEQUENT TO THE RATE-LIMITING STEP AS DO REACTIONS OF HEMOGLOBIN WITH NITRIC OXIDE., THE REACTION OF HUMAN HEMOGLOBIN AND SPERM WHALE MYOGLOBIN UNDER AEROBIC CONDITIONS WITH ETHYL NITRITE HAVE BEEN EXAMINED. ETHYL NITRITE CONVERTS TWO EQUIVALENTS OF OXYHEMOGLOBIN TO THEIR OXIDIZED COUNTERPARTS WITH CONCURRENT PRODN OF ONE EQUIVALENT OF MOLECULAR OXYGEN, NITRATE ION, & ETHYL ALCOHOL. | |
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Color/Form |
Colorless or yellowish, clear liquid | |
CAS No. |
109-95-5 | |
Record name | ETHYL NITRITE, SOLUTION | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031239 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K | |
Record name | ETHYL NITRITE, SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3440 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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